1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H13NO2. It is a derivative of quinoline, featuring a tetrahydroquinoline ring system with a carboxylic acid functional group at the 6-position and a methyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of quinoline derivatives followed by functional group transformations to introduce the carboxylic acid and methyl groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes catalytic hydrogenation, selective oxidation, and carboxylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating enzyme activities, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Lacks the methyl group at the 1-position.
2-Methylquinoline-3-carboxylic acid: Features a methyl group at the 2-position instead of the 1-position.
8-Methylquinoline-3-carboxylic acid: Has a methyl group at the 8-position.
Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-6-2-3-8-7-9(11(13)14)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXPBOALKQVNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391922 | |
Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162648-46-6 | |
Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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